molecular formula C8H2Br2Cl2N2 B6161893 6,7-dibromo-2,3-dichloroquinoxaline CAS No. 76254-47-2

6,7-dibromo-2,3-dichloroquinoxaline

Cat. No.: B6161893
CAS No.: 76254-47-2
M. Wt: 356.8
InChI Key:
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Description

6,7-Dibromo-2,3-dichloroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of bromine and chlorine atoms at the 6, 7, 2, and 3 positions of the quinoxaline ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dibromo-2,3-dichloroquinoxaline typically involves the bromination and chlorination of quinoxaline derivatives. One common method involves the reaction of 2,3-dichloroquinoxaline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-2,3-dichloroquinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoxaline derivatives, while oxidation reactions can produce quinoxaline diones.

Scientific Research Applications

6,7-Dibromo-2,3-dichloroquinoxaline has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Quinoxaline derivatives have shown promise in inhibiting various biological targets, making them valuable in drug discovery.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a tool compound to study the function of specific enzymes and receptors in biological systems.

Mechanism of Action

The mechanism of action of 6,7-dibromo-2,3-dichloroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, quinoxaline derivatives are known to inhibit certain kinases and proteases, which play crucial roles in cell signaling and disease progression.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichloroquinoxaline-2,3-dione: This compound is similar in structure but lacks the bromine atoms.

    6,7-Dinitroquinoxaline-2,3-dione: Another related compound, which contains nitro groups instead of bromine and chlorine.

Uniqueness

6,7-Dibromo-2,3-dichloroquinoxaline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research.

Properties

CAS No.

76254-47-2

Molecular Formula

C8H2Br2Cl2N2

Molecular Weight

356.8

Purity

95

Origin of Product

United States

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